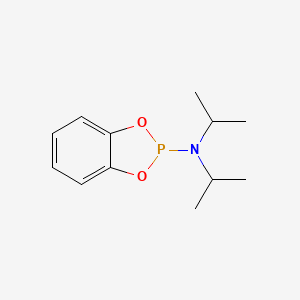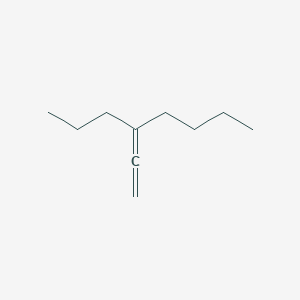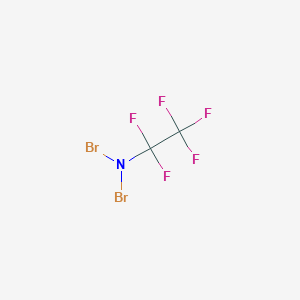![molecular formula C14H25NO2 B14421446 4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione CAS No. 85302-04-1](/img/structure/B14421446.png)
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a methylidene moiety, along with a heptane backbone that includes two tetramethyl groups and a dione functionality. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure consistency and efficiency. The use of advanced catalytic systems and optimized reaction parameters can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce secondary amines.
科学的研究の応用
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione stands out due to its specific combination of functional groups and structural features. The presence of both dimethylamino and tetramethyl groups, along with the dione functionality, imparts unique chemical and physical properties that differentiate it from other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
| 85302-04-1 | |
分子式 |
C14H25NO2 |
分子量 |
239.35 g/mol |
IUPAC名 |
4-(dimethylaminomethylidene)-2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C14H25NO2/c1-13(2,3)11(16)10(9-15(7)8)12(17)14(4,5)6/h9H,1-8H3 |
InChIキー |
KMJYFGLYYRYPAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(=CN(C)C)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/no-structure.png)
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)



![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
